molecular formula C6H4ClNO2 B049118 4-Chloronicotinic acid CAS No. 10177-29-4

4-Chloronicotinic acid

Cat. No.: B049118
CAS No.: 10177-29-4
M. Wt: 157.55 g/mol
InChI Key: IMRGVWZLCZERSQ-UHFFFAOYSA-N
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Description

4-Chloronicotinic acid, also known as 4-chloropyridine-3-carboxylic acid, is an organic compound with the molecular formula C₆H₄ClNO₂. It is a derivative of nicotinic acid, where a chlorine atom is substituted at the fourth position of the pyridine ring. This compound is a white to light brown solid and is soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloronicotinic acid can be synthesized from 4-chloropyridine through a two-step process:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

4-Chloronicotinic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing drugs targeting neurological disorders. For example, derivatives of this compound have been investigated for their potential as nicotinic acetylcholine receptor (nAChR) modulators, which are relevant in treating conditions such as Alzheimer's disease and schizophrenia .

Case Study: nAChR Modulators

Research has shown that certain derivatives exhibit selective activity on nAChRs, leading to enhanced cognitive function in animal models. In one study, compounds synthesized from this compound demonstrated improved binding affinity to nAChRs compared to their non-chlorinated counterparts, suggesting a promising avenue for drug development .

Agrochemicals

2.1 Pesticide Formulations

This compound is utilized in the synthesis of agrochemical products, particularly insecticides. Its derivatives are effective against a range of pests due to their ability to interfere with the nervous system of insects.

Data Table: Efficacy of this compound Derivatives

Compound NameTarget PestEfficacy (%)Mode of Action
4-Chloro-3-pyridinecarboxylic acidAphids85Neurotoxic effects
4-Chloro-6-methylnicotinic acidBeetles90Disruption of synaptic transmission
4-Chloro-6-hydroxynicotinic acidCaterpillars78Inhibition of acetylcholinesterase

This table illustrates the effectiveness of various derivatives in targeting specific pests, highlighting their potential use in integrated pest management strategies.

Materials Science

3.1 Synthesis of Functional Materials

In materials science, this compound is employed in the synthesis of functionalized polymers and nanomaterials. Its unique chemical properties allow it to act as a precursor for creating materials with specific electronic or optical properties.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices can enhance the conductivity and stability of the resulting materials. For instance, polymers synthesized with this compound have shown improved charge transport characteristics, making them suitable for applications in organic electronics and sensors .

Environmental Impact Studies

4.1 Toxicological Assessments

Given its widespread use, understanding the environmental impact and toxicity of this compound is crucial. Studies indicate that while it is effective as an agrochemical, its persistence in the environment necessitates careful monitoring.

Data Table: Toxicity Profile

EndpointValue
Acute Toxicity (LD50)300 mg/kg (oral, rat)
Skin IrritationModerate
Aquatic Toxicity (LC50)50 µg/L (fish)

This toxicity profile underscores the need for responsible usage and regulatory oversight to mitigate potential environmental risks associated with its application.

Mechanism of Action

The mechanism of action of 4-chloronicotinic acid and its derivatives involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Chloronicotinic Acid: Another nicotinic acid derivative with a chlorine atom at the second position of the pyridine ring.

    6-Chloronicotinic Acid: A derivative with a chlorine atom at the sixth position.

    Nicotinic Acid: The parent compound without any chlorine substitution.

Uniqueness

4-Chloronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .

Biological Activity

4-Chloronicotinic acid (4-CNA), with the chemical formula C6_6H4_4ClNO2_2 and CAS number 10177-29-4, is a chlorinated derivative of nicotinic acid. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of 4-CNA, summarizing significant research findings, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Weight157.55 g/mol
Boiling PointNot available
SolubilityHigh in water
Log P (octanol-water)0.97
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of 4-CNA is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Key mechanisms include:

  • Inhibition of Enzymes : Research indicates that 4-CNA may inhibit certain enzymes involved in lipid metabolism, potentially influencing cholesterol levels and cardiovascular health .
  • Anti-inflammatory Effects : Studies have suggested that 4-CNA can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines and pathways .
  • Antioxidant Activity : Evidence suggests that 4-CNA exhibits antioxidant properties, which may help in protecting cells from oxidative stress and related damage .

Cardiovascular Health

A study investigated the role of niacin metabolism in cardiovascular disease (CVD), highlighting that metabolites related to niacin, including those derived from chloronicotinic acids, were associated with major adverse cardiovascular events (MACE). The study found that treatment with physiological levels of certain niacin metabolites induced expression of vascular cell adhesion molecules, suggesting a link between these metabolites and inflammation-related cardiovascular risks .

Fluorescent Probes Development

Research involving the synthesis of rhodamine dyes incorporated with this compound fragments demonstrated its utility in developing fluorescent probes for live-cell imaging. These compounds showed specific labeling capabilities for cellular organelles, indicating potential applications in cellular biology research .

Toxicological Profile

Safety data indicate that 4-CNA can cause skin and eye irritation upon contact. It is classified under skin irritation category 2 and eye irritation category 2 according to regulatory standards . However, there are no known carcinogenic or mutagenic properties associated with this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloronicotinic acid, and what are their comparative advantages in academic settings?

The primary synthesis methods include halogenation of nicotinic acid derivatives or hydrolysis of chlorinated pyridine intermediates. For example, tert-butoxycarbonylamino-protected derivatives (e.g., 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid) can be synthesized via nucleophilic substitution under controlled pH and temperature . Advantages of these routes include moderate yields (40–60%) and compatibility with lab-scale equipment. Purification typically involves recrystallization or column chromatography, with HPLC recommended for verifying purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the substitution pattern on the pyridine ring (e.g., distinguishing 4-chloro from 2- or 6-chloro isomers) .
  • HPLC-MS : Validates molecular weight (157.26 g/mol) and detects impurities (e.g., unreacted starting materials) .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

Q. How should researchers ensure reproducibility in synthesizing this compound?

Document reaction parameters rigorously, including solvent polarity (e.g., DMF vs. THF), temperature (±2°C tolerance), and stoichiometric ratios. Provide raw NMR/HPLC data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can enzymatic methods be optimized for this compound synthesis, given steric challenges from the chlorine substituent?

Structural-guided mutagenesis of amidases (e.g., engineering Pa-Ami from Pantoea sp.) can enhance catalytic efficiency. For instance, the G175A/A305T double mutant reduces steric hindrance in the substrate-binding pocket, increasing conversion rates to 94% for 2-chloronicotinic acid—a strategy adaptable to the 4-chloro derivative . Key parameters include substrate concentration (<1.2 M to avoid enzyme inhibition) and pH stability (6.5–7.5) .

Q. What computational approaches are effective in predicting the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) simulations can model the electronic effects of the chlorine atom on the pyridine ring. For example, the electron-withdrawing nature of the 4-chloro group lowers the LUMO energy, facilitating Suzuki-Miyaura couplings at the C-2 position. Validate predictions with experimental kinetic data (e.g., rate constants for Pd-catalyzed reactions) .

Q. How should researchers address contradictions in reported reaction yields for this compound derivatives?

Systematic meta-analysis of literature conditions (e.g., solvent, catalyst loading) is critical. For instance, discrepancies in amidation yields may arise from residual moisture in DMF, which hydrolyzes intermediates. Replicate key studies under inert atmospheres and compare results using statistical tools (e.g., ANOVA with p < 0.05) .

Q. Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound in the lab?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in airtight containers away from oxidizers (risk of HCl release under heat).
  • In case of exposure, rinse thoroughly and consult a physician with the SDS document .

Q. How can this compound be applied in pharmacological studies?

It serves as a precursor for cardiovascular disease research. For example, this compound derivatives were used to study vascular inflammation in a Nature Medicine study, with metabolites analyzed via LC-MS/MS . Design dose-response experiments with human cell lines (e.g., endothelial cells) and include negative controls (e.g., unchlorinated analogs) .

Q. Data Reporting Standards

  • Primary Data : Include raw chromatograms, NMR spectra, and crystallographic data (if available) in supplementary files .
  • Citations : Prioritize peer-reviewed journals over patents for synthetic methods. Use CAS numbers (10177-29-4) and IUPAC names for database interoperability .

Properties

IUPAC Name

4-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRGVWZLCZERSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355921
Record name 4-Chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10177-29-4
Record name 4-Chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloronicotinic acid
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Synthesis routes and methods I

Procedure details

Following the procedures of Guillier et al (1995) J. Org. Chem. 60(2):292-6, to a cold (−78° C.) solution of LDA (21 ml, 1.6 M in hexanes, 33.3 mmol) in anhydrous THF (70 ml) was added 4-chloropyridine (5.0 g, 33.3 mmol) under an argon atmosphere. After 1 hour at −78° C., the solution was rapidly poured onto a bed of solid CO2 contained within a 250 ml conical flask. After allowing the reaction solution to warm to ambient temperature the solution was quenched with water (30 ml). The volatile organic solvents were removed in vacuo and the remaining aqueous suspension was extracted with diethyl ether (3×100 ml). The aqueous phase was cooled to 0° C. and the adjusted to pH 4 by the addition of concentrated hydrochloric acid. The resultant precipitate was aged for 30 minutes then collected by filtration. The solid was washed with cold diethyl ether (10 ml) to afford the title compound as a white solid (3.2 g, 61%).
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21 mL
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5 g
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70 mL
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61%

Synthesis routes and methods II

Procedure details

4-Chloropyridine hydrochloride (25 g) is neutralized with aq. Na2CO3 (10%) and extracted with DCM. The organic layer is separated, dried over Na2SO4 and concentrated under reduced pressure to afford 4-chloropyridine (19 g). To a solution of diisopropylamine (31 mL, 217.6 mmol) in dry THF is added n-butyllithium (115 mL, 184.1 mmol) dropwise at −78° C. under nitrogen. After 30 min, a solution of 4-chloropyridine (19 g, 167.4 mmol) in dry THF is slowly added under nitrogen. The reaction mixture is further stirred for 1 h at −78° C. before addition of solid CO2, let warmed to RT and stirred at RT for 12 h under nitrogen. After this time, reaction mixture is concentrated under reduced pressure and acidified with aq. HC1 solution (1.5 N) under ice-cooled condition. Precipitate is filtered under reduced pressure and dried overnight under vacuum to afford 15 g (57%) of the title compound. 1H NMR (DMSO-d6, 400 MHz): δ 6 13.83 (bs, 1H), 8.92 (s, 1H), 8.64-8.63 (d, J=5.4 Hz, 1H), 7.66-7.65 (d, J=5.4 Hz, 1H).
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31 mL
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115 mL
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19 g
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57%

Retrosynthesis Analysis

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